Calcium pantothenate; Calcium D-pantothenate; Vitamin B5 calcium salt
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Overview
Description
D-Pantothenic acid (hemicalcium salt): It is a derivative of pantothenic acid (vitamin B5) and is commonly found in various foods such as whole grains, legumes, eggs, meat, and yogurt . This compound is essential for the synthesis of coenzyme A (CoA), which plays a crucial role in the metabolism of proteins, carbohydrates, and fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Pantothenic acid (hemicalcium salt) is synthesized through the condensation of pantoic acid and β-alanine, followed by the addition of calcium ions to form the hemicalcium salt . The reaction typically involves the following steps:
Condensation Reaction: Pantoic acid reacts with β-alanine in the presence of a dehydrating agent to form pantothenic acid.
Salt Formation: Pantothenic acid is then treated with calcium hydroxide or calcium chloride to form the hemicalcium salt.
Industrial Production Methods: Industrial production of D-Pantothenic acid (hemicalcium salt) involves microbial fermentation using strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce pantothenic acid, which is then extracted and converted to the hemicalcium salt .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Pantothenic acid (hemicalcium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of pantothenic acid.
Reduction Products: Reduced forms of pantothenic acid.
Substitution Products: Substituted derivatives of pantothenic acid.
Scientific Research Applications
Chemistry: D-Pantothenic acid (hemicalcium salt) is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions .
Biology: In biological research, it is used to study the metabolism of proteins, carbohydrates, and fats. It is also used in cell culture media to support the growth of mammalian, insect, and plant cells .
Medicine: D-Pantothenic acid (hemicalcium salt) is used in the formulation of dietary supplements and pharmaceuticals. It is known to support adrenal gland function, enhance wound healing, and boost the immune system .
Industry: In the industrial sector, it is used in the production of cosmetics and personal care products due to its moisturizing and skin-protecting properties .
Mechanism of Action
D-Pantothenic acid (hemicalcium salt) exerts its effects by being incorporated into coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are essential for the metabolism of fatty acids, proteins, and carbohydrates . The compound also participates in the formation of acetylcholine, a neurotransmitter, and supports the production of cortisone . Additionally, it plays a role in controlling keratinocyte proliferation and differentiation, which is crucial for normal epithelial function and wound healing .
Comparison with Similar Compounds
D-Panthenol: The alcohol analog and biological precursor of D-pantothenic acid.
Calcium D-pantothenate: Another form of pantothenic acid used in dietary supplements and pharmaceuticals.
Vitamin B5: The parent compound of D-pantothenic acid (hemicalcium salt), essential for the synthesis of coenzyme A.
Uniqueness: D-Pantothenic acid (hemicalcium salt) is unique due to its stability and solubility, making it suitable for various applications in cell culture, dietary supplements, and pharmaceuticals . Its ability to support adrenal gland function, enhance wound healing, and boost the immune system further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H37NO15 |
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Molecular Weight |
543.5 g/mol |
IUPAC Name |
3-[[3,3-dimethyl-2,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H37NO15/c1-21(2,7-34-19-15(31)13(29)11(27)8(5-23)35-19)17(18(33)22-4-3-10(25)26)37-20-16(32)14(30)12(28)9(6-24)36-20/h8-9,11-17,19-20,23-24,27-32H,3-7H2,1-2H3,(H,22,33)(H,25,26) |
InChI Key |
PZRWOASUSYCAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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